8-ブロモ-アデノシン-5'-モノホスフェート

概要

説明

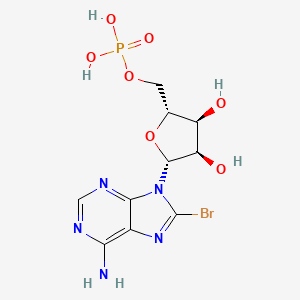

8-ブロモ-アデノシン-5'-モノホスフェートは、アデノシンモノホスフェートの合成アナログであり、アデニン環の8位に臭素原子が置換されています。この化合物は、天然ヌクレオチドを模倣する能力と酵素による分解に対する耐性があるため、生化学研究で広く使用されています。

2. 製法

合成経路と反応条件: 8-ブロモ-アデノシン-5'-モノホスフェートの合成は、通常、アデノシン-5'-モノホスフェートの臭素化を伴います。 この反応は、アデノシン-5'-モノホスフェートを水溶液中の臭素で処理することによって行われ、多くの場合、8位での選択的臭素化を確実に行うために触媒の存在下または制御されたpH条件下で行われます .

工業的製造方法: 8-ブロモ-アデノシン-5'-モノホスフェートの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度と収率を確保するための厳格な品質管理が含まれています。 この化合物は通常粉末形で製造され、安定性を維持するために低温で保管されます .

科学的研究の応用

8-Bromo-Adenosine-5’-Monophosphate is extensively used in scientific research, particularly in the fields of:

Chemistry: As a tool for studying nucleotide interactions and enzyme mechanisms.

Biology: In receptor mapping studies and as a precursor for synthesizing other modified nucleotides.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Used in the synthesis of poly-8-bromoriboadenylic acid and other nucleotide analogues.

作用機序

8-ブロモ-アデノシン-5'-モノホスフェートの作用機序には、ヌクレオチド結合タンパク質および酵素との相互作用が含まれます。それはアデノシンモノホスフェートのアナログとして作用し、同じ分子標的に結合しますが、分解に対する耐性が向上しています。 これにより、活性が長持ちし、ヌクレオチド-タンパク質相互作用の詳細な研究が可能になります .

類似化合物:

8-ブロモアデノシン-3',5'-環状モノホスフェート: 同様の研究用途で使用される別の臭素化アデノシン誘導体.

8-ブロモグアノシン-3',5'-環状モノホスフェート: 異なる生物活性を持つ臭素化グアノシンアナログ.

ユニークさ: 8-ブロモ-アデノシン-5'-モノホスフェートは、アデニン環の8位に特定の置換があるため、独特です。これにより、独特の化学的特性と酵素による分解に対する耐性が得られます。 これにより、制御された方法でヌクレオチド相互作用と酵素メカニズムを研究するために特に貴重なものになります .

生化学分析

Biochemical Properties

8-Bromo-adenosine-5’-monophosphate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives . The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and histidine triad nucleotide-binding protein 1 . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.

Cellular Effects

8-Bromo-adenosine-5’-monophosphate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis in cultured cells . These effects are mediated through its interaction with cyclic AMP-dependent protein kinase, making it a valuable tool for studying cellular responses to cyclic nucleotides.

Molecular Mechanism

The molecular mechanism of 8-Bromo-adenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a competitive inhibitor of ADP-dependent glucokinase, inducing structural changes within the enzyme’s active site . This inhibition affects the enzyme’s ability to phosphorylate glucose, thereby influencing glycolysis and other metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-adenosine-5’-monophosphate change over time. The compound is stable under standard storage conditions but may degrade over extended periods. Studies have shown that it can stimulate the endocrine activity of human cytotrophoblasts, leading to increased secretion of hormones such as hCG and progesterone within 24 to 48 hours . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 8-Bromo-adenosine-5’-monophosphate vary with different dosages in animal models. At lower doses, it can enhance cellular responses without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

8-Bromo-adenosine-5’-monophosphate is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases and ADP-dependent glucokinase, influencing the metabolism of cyclic nucleotides and glucose . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 8-Bromo-adenosine-5’-monophosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound is membrane-permeable, allowing it to enter cells and interact with intracellular targets . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

8-Bromo-adenosine-5’-monophosphate is localized within specific subcellular compartments, where it exerts its activity. It is known to interact with organelles such as the endoplasmic reticulum and mitochondria, influencing their function and signaling pathways . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its precise activity within cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-Adenosine-5’-Monophosphate typically involves the bromination of adenosine-5’-monophosphate. The reaction is carried out by treating adenosine-5’-monophosphate with bromine in an aqueous solution, often in the presence of a catalyst or under controlled pH conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of 8-Bromo-Adenosine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

化学反応の分析

反応の種類: 8-ブロモ-アデノシン-5'-モノホスフェートは、次のものを含むさまざまな化学反応を起こします。

置換反応: 臭素原子は他の求核剤で置換できます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、チオール、アミン、水酸化物などの求核剤が含まれます。

加水分解: 通常、酸性または塩基性条件下で行われます.

主な生成物:

置換反応: 使用される求核剤に応じて、生成物には8-置換アデノシン誘導体を含めることができます。

加水分解: アデノシンと無機リン酸.

4. 科学研究における用途

8-ブロモ-アデノシン-5'-モノホスフェートは、科学研究、特に次の分野で広く使用されています。

化学: ヌクレオチド相互作用と酵素メカニズムを研究するためのツールとして。

生物学: 受容体マッピング研究において、および他の修飾されたヌクレオチドを合成するための前駆体として.

医学: その潜在的な治療効果と、薬物開発のためのモデル化合物として調査されています。

類似化合物との比較

8-Bromoadenosine-3’,5’-cyclic monophosphate: Another brominated adenosine derivative used in similar research applications.

8-Bromoguanosine-3’,5’-cyclic monophosphate: A brominated guanosine analogue with distinct biological activities.

Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIJKNXFSPNNY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50828-34-7 (Parent) | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50946348 | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-96-6 | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)